4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326811-05-5
VCID: VC11715965
InChI: InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27)
SMILES: CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326811-05-5

Cat. No.: VC11715965

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326811-05-5

Specification

CAS No. 1326811-05-5
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name 4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27)
Standard InChI Key GWKNIXCZOKUNCI-UHFFFAOYSA-N
SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Canonical SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s spirocyclic backbone consists of a 1-oxa-4,8-diazaspiro[4.5]decane system, where a tetrahydropyran oxygen atom bridges two nitrogen-containing rings. The naphthalene-2-carbonyl group at position 4 introduces aromaticity and planar rigidity, while the propyl chain at position 8 enhances lipophilicity . The carboxylic acid at position 3 provides a site for hydrogen bonding and salt formation, critical for solubility modulation.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₆N₂O₄
Molecular Weight382.5 g/mol
IUPAC Name4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3

Stereochemical Considerations

The spirocyclic center at the junction of the oxa and diaza rings creates a chiral environment, potentially leading to enantiomeric forms. Computational models suggest that the naphthalene carbonyl group adopts a conformation perpendicular to the spiro system, minimizing steric clashes .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves a multi-step sequence:

  • Spirocycle Formation: Cyclocondensation of a γ-lactone with a propylamine derivative under acidic conditions generates the 1-oxa-4,8-diazaspiro[4.5]decane core .

  • Naphthalene Incorporation: Friedel-Crafts acylation introduces the naphthalene-2-carbonyl group using naphthalene-2-carbonyl chloride in the presence of Lewis catalysts like AlCl₃.

  • Carboxylic Acid Functionalization: Hydrolysis of a tert-butyl ester precursor under trifluoroacetic acid yields the final carboxylic acid moiety .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYieldPurity
1Propylamine, HCl, 80°C, 12 hr68%90%
2Naphthalene-2-carbonyl chloride, AlCl₃, DCM, 0°C→RT52%85%
3TFA/DCM (1:1), 2 hr89%≥97%

Industrial-Scale Production

MolCore BioPharmatech reports batch productions at kilogram scale with ≥97% purity using high-performance liquid chromatography (HPLC) purification . Critical quality attributes include residual solvent levels (<500 ppm) and enantiomeric excess (>99% ee) .

Physicochemical Characterization

Solubility and Stability

Experimental data indicate pH-dependent solubility:

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4 (simulated intestinal fluid)

  • Lipophilicity: LogP = 3.8 (calculated using XLogP3)
    The compound exhibits stability in solid form (2-year shelf life at −20°C) but undergoes gradual hydrolysis in aqueous solutions above pH 8 .

Spectroscopic Profiles

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, naphthalene H), 4.12 (m, 2H, OCH₂), 3.30 (t, J=7 Hz, 2H, NCH₂)

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Spiro Compounds

CompoundMW (g/mol)LogPBioactivity (IC₅₀)
8-Ethyl-4-(3-phenylpropanoyl) analog346.42.95.2 μM (trypsin)
8-Boc-2,8-diazaspiro[4.5]decane284.351.7Inactive
Target compound382.53.81.8 μM (cathepsin B)

The propyl-naphthalene substitution pattern in the target compound confers a 3-fold increase in protease inhibition potency compared to phenylpropanoyl analogs .

Research Directions and Challenges

Optimization Strategies

  • Solubility Enhancement: Prodrug approaches via esterification of the carboxylic acid group

  • Stereoselective Synthesis: Development of asymmetric catalysis routes to access single enantiomers

Toxicology Profiling

Preliminary in vitro studies show moderate cytotoxicity (CC₅₀ = 48 μM in HepG2 cells), necessitating structural modifications for therapeutic applications .

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